N~2~-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of an ethylphenyl group, an imidazolylpropyl group, and a phenylsulfonyl group attached to the glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Glycinamide Backbone: Starting with glycine, the amine group can be protected using a suitable protecting group.
Introduction of the Ethylphenyl Group: The protected glycine can undergo a substitution reaction with 4-ethylphenyl halide under basic conditions.
Attachment of the Imidazolylpropyl Group: The intermediate product can then react with 3-(1H-imidazol-1-yl)propyl halide in the presence of a base.
Addition of the Phenylsulfonyl Group: Finally, the phenylsulfonyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the imidazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving glycinamide derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide would depend on its specific interactions with biological targets. Generally, compounds of this nature may interact with enzymes, receptors, or ion channels, modulating their activity. The imidazole ring, for example, is known to interact with various biological targets, potentially inhibiting or activating them.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(methylsulfonyl)glycinamide
- N~2~-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)alaninamide
Uniqueness
The uniqueness of N2-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H26N4O3S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethylanilino]-N-(3-imidazol-1-ylpropyl)acetamide |
InChI |
InChI=1S/C22H26N4O3S/c1-2-19-9-11-20(12-10-19)26(30(28,29)21-7-4-3-5-8-21)17-22(27)24-13-6-15-25-16-14-23-18-25/h3-5,7-12,14,16,18H,2,6,13,15,17H2,1H3,(H,24,27) |
InChI Key |
FFBZJALMRFUDKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NCCCN2C=CN=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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